![molecular formula C18H14N2O B14358095 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one CAS No. 94330-82-2](/img/structure/B14358095.png)
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoxaline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
化学反应分析
Types of Reactions
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential as therapeutic agents for various diseases.
作用机制
The mechanism of action of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
相似化合物的比较
Similar Compounds
2-Methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide: This compound shares a similar core structure but differs in its oxidation state and substituents.
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These compounds have similar ring structures but may vary in their substituents and functional groups.
Uniqueness
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
94330-82-2 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1-ol |
InChI |
InChI=1S/C18H14N2O/c1-12-11-16-17(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20(16)18(12)21/h2-11,21H,1H3 |
InChI 键 |
NKFBUBLZGURLPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
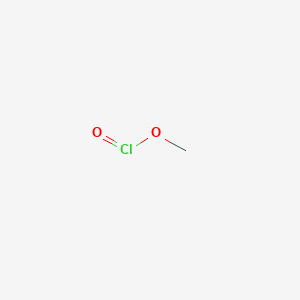
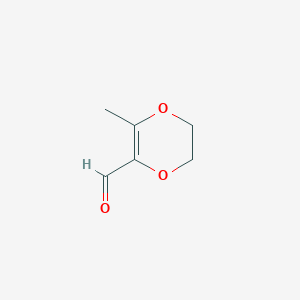

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

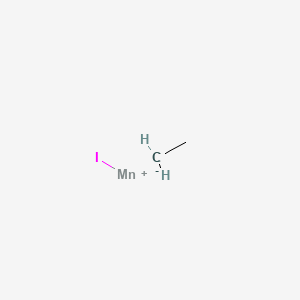
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
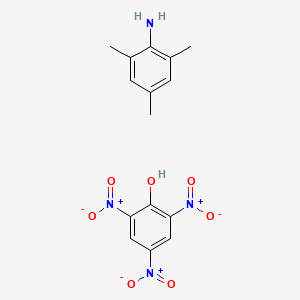
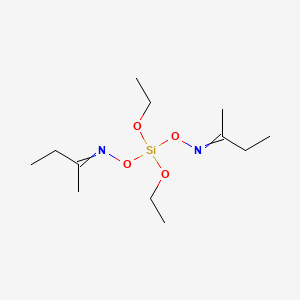
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

